3-Methylphenyl (4-methylphenoxy)acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(3-methylphenyl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C16H16O3/c1-12-6-8-14(9-7-12)18-11-16(17)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3 |
InChI Key |
RIGJAJPEGRDFLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Methylphenyl 4 Methylphenoxy Acetate
Precursor Synthesis and Derivatization Strategies
The creation of 3-Methylphenyl (4-methylphenoxy)acetate is preceded by the independent synthesis of its two fundamental components: an acid and an alcohol. Methodologies for these precursors are well-established, allowing for their efficient preparation in the laboratory.
Synthesis of (4-Methylphenoxy)acetic Acid Derivatives
(4-Methylphenoxy)acetic acid, also known as p-tolyloxyacetic acid, serves as the acidic backbone of the final ester. Its synthesis is commonly achieved through a variation of the Williamson ether synthesis. This method involves the reaction of p-cresol (B1678582) with an acetic acid derivative, typically in the presence of a base.
A standard laboratory procedure involves reacting p-cresol with chloroacetic acid in an aqueous basic medium. jocpr.com The p-cresol is first treated with a base, such as sodium hydroxide (B78521) (NaOH), to form the more nucleophilic sodium p-cresolate. This is followed by the addition of chloroacetic acid. The reaction mixture is heated to facilitate the nucleophilic substitution, where the phenoxide attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion. Subsequent acidification of the mixture with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt, leading to the precipitation of (4-methylphenoxy)acetic acid, which can then be purified by recrystallization. jocpr.com
The general reaction is as follows:
Step 1 (Deprotonation): CH₃C₆H₄OH + NaOH → CH₃C₆H₄ONa + H₂O
Step 2 (Nucleophilic Substitution): CH₃C₆H₄ONa + ClCH₂COOH → CH₃C₆H₄OCH₂COONa + NaCl
Step 3 (Acidification): CH₃C₆H₄OCH₂COONa + HCl → CH₃C₆H₄OCH₂COOH + NaCl
Alternative methods can involve reacting substituted phenols with alkyl bromides under anhydrous conditions to yield the desired phenoxyacetic acids. researchgate.net
Table 1: Synthesis of (4-Methylphenoxy)acetic Acid
| Reactant 1 | Reactant 2 | Base | Key Step | Purification | Ref |
|---|
Synthesis of 3-Methylphenyl Alcohol Precursors
The alcohol component, 3-methylphenol (m-cresol), can be synthesized through various routes, often starting from 3-methylaniline (m-toluidine). A classical and reliable method is the diazotization of the primary aromatic amine followed by hydrolysis of the resulting diazonium salt. pearson.com
In this process, 3-methylaniline is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at temperatures between 0 and 5 °C. This reaction generates a diazonium salt (e.g., 3-methylbenzenediazonium chloride). The unstable diazonium salt is then carefully heated in an aqueous solution. The diazonium group (–N₂⁺) is an excellent leaving group and is replaced by a hydroxyl (–OH) group from the water, releasing nitrogen gas and forming 3-methylphenol. pearson.com
Other synthetic pathways to obtain substituted phenols include the reduction of nitrophenols or the nitrosation of cresols followed by reduction. prepchem.comgoogle.com For instance, 3-nitro-4-methylphenol can be reduced to 3-amino-4-methylphenol (B1265707) using a Raney nickel catalyst under hydrogen pressure. prepchem.com
Table 2: Synthesis of 3-Methylphenol
| Starting Material | Reagents | Intermediate | Key Step | Ref |
|---|
Esterification Reactions for this compound Formation
Once the two precursors, (4-methylphenoxy)acetic acid and 3-methylphenol, are obtained, they are combined through an esterification reaction. Several methods exist to form the final ester, each with distinct advantages concerning reaction conditions and substrate compatibility.
Direct Esterification Approaches
Direct esterification, commonly known as Fischer-Speier esterification, is a fundamental method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net To synthesize this compound, (4-methylphenoxy)acetic acid is mixed with 3-methylphenol and a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.netresearchgate.net
The reaction is an equilibrium process. researchgate.net To drive the reaction towards the product side and achieve high yields, it is typically heated, and the water formed as a byproduct is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (3-methylphenol). youtube.com
Transesterification Routes
Transesterification is an alternative process that converts one ester into another by reacting it with an alcohol. wikipedia.org For the synthesis of this compound, a simple alkyl ester of (4-methylphenoxy)acetic acid, such as methyl (4-methylphenoxy)acetate, would be reacted with 3-methylphenol.
This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com
Acid-Catalyzed Transesterification: Similar to Fischer esterification, a strong acid protonates the carbonyl group of the starting ester, activating it for nucleophilic attack by 3-methylphenol. The equilibrium is driven forward by using a large excess of 3-methylphenol or by removing the more volatile alcohol byproduct (e.g., methanol). wikipedia.org
Base-Catalyzed Transesterification: A strong base, such as an alkoxide, deprotonates the 3-methylphenol to form a more potent nucleophile (a phenoxide). This phenoxide then attacks the carbonyl carbon of the starting ester in an addition-elimination sequence, displacing the original alkoxy group (e.g., methoxide) to form the desired product. masterorganicchemistry.comyoutube.com
Transesterification is a widely used industrial process, particularly in the production of polyesters. wikipedia.org
Coupling Reagent-Mediated Syntheses
To overcome the often harsh conditions (high temperatures and strong acids) of Fischer esterification, milder methods employing coupling reagents have been developed. The Steglich esterification is a prominent example, utilizing N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). rsc.orgorganic-chemistry.org
The mechanism proceeds under gentle, room-temperature conditions. thieme-connect.de The carboxylic acid, (4-methylphenoxy)acetic acid, first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is susceptible to nucleophilic attack. DMAP, being a more potent nucleophile than the alcohol, reacts with the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This intermediate readily reacts with 3-methylphenol to yield the final ester, this compound. organic-chemistry.org A key advantage of this method is the formation of dicyclohexylurea (DCU), a byproduct that is insoluble in most common organic solvents and can be easily removed by filtration. thieme-connect.de This method is particularly useful for acid-sensitive or sterically hindered substrates. rsc.orgorganic-chemistry.org Other activators, such as phosphonitrilic chloride (PNT) in combination with a base like N-methylmorpholine (NMM), can also be used to activate the carboxylic acid for coupling with phenols. jocpr.com
Table 3: Comparison of Esterification Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Ref |
|---|---|---|---|---|---|
| Direct (Fischer) Esterification | Acid Catalyst (e.g., H₂SO₄) | High temperature, water removal | Simple reagents, low cost | Harsh conditions, equilibrium limited | researchgate.netyoutube.com |
| Transesterification | Acid or Base Catalyst | Varies (heat may be needed) | Useful for converting existing esters | Equilibrium process, may require excess reagent | wikipedia.orgmasterorganicchemistry.com |
| Coupling Reagent (Steglich) | DCC, catalytic DMAP | Mild, room temperature | High yields, mild conditions, good for sensitive substrates | DCC is a potential allergen, DCU removal | rsc.orgorganic-chemistry.orgthieme-connect.de |
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst system, solvent, reaction temperature, and time.
The choice of catalyst and solvent is fundamental to the success of the esterification of phenols.
Catalyst Systems: For Steglich esterification, the combination of DCC as the coupling agent and DMAP as the catalyst is highly efficient for forming ester linkages under mild conditions. nih.govresearchgate.net DMAP acts as an acyl-transfer catalyst, significantly accelerating the reaction. researchgate.net In other methods, strong acid catalysts like sulfuric acid can be used, particularly when driving the reaction with an acid anhydride (B1165640). google.com However, for the direct esterification of phenols with carboxylic acids, these are often less effective. libretexts.org
Solvents: The reaction is typically carried out in an aprotic solvent to prevent interference with the reaction intermediates. Dichloromethane (DCM) is a common and effective solvent for Steglich esterification. iajpr.com Other aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) could also be employed. The choice of solvent can influence reaction rates and the solubility of reactants and byproducts.
Table 1: Catalyst and Solvent Systems for Phenolic Ester Synthesis
| Catalyst System | Typical Solvent(s) | Reaction Type | Reference |
|---|---|---|---|
| DCC/DMAP | Dichloromethane (DCM) | Steglich Esterification | nih.govresearchgate.netresearchgate.net |
| Phosphonitrilic chloride/N-methyl morpholine | Dichloromethane (DCM) | Acid Activation | iajpr.com |
| Sulfuric Acid (H₂SO₄) | Toluene (with azeotropic removal of water) | Fischer-Speier (less effective for phenols) | researchgate.netgoogle.com |
The temperature and duration of the reaction are critical parameters that must be carefully controlled.
Temperature: Steglich esterifications are typically conducted at or below room temperature to minimize side reactions. The reaction can be initiated at 0 °C with the addition of DCC and then allowed to warm to room temperature. iajpr.com For other methods, such as those involving less reactive reagents, elevated temperatures may be necessary to drive the reaction to completion. google.com For example, solvent-free esterification of phenols with acetic anhydride has been optimized at 120 °C. jetir.org
Time: The reaction time is monitored to ensure the consumption of the starting materials, which is often done using thin-layer chromatography (TLC). iajpr.com For a Steglich esterification, the reaction may run for several hours to achieve a high yield. A study on the synthesis of similar phenolic esters reported reaction times of up to 48 hours for enzyme-catalyzed esterification. mdpi.com The optimal time is a balance between achieving maximum conversion and preventing the degradation of the product or the formation of byproducts.
Table 2: General Temperature and Time Profiles for Esterification
| Esterification Method | Typical Temperature | Typical Duration | Key Considerations |
|---|---|---|---|
| Steglich Esterification | 0 °C to Room Temperature | 4 - 24 hours | Monitored by TLC for completion. iajpr.com |
| Acid Chloride Acylation | Room Temperature | 1 - 5 hours | Reaction is often rapid. |
| Anhydride Acylation | Room Temperature to 120 °C | 2 - 12 hours | May require heating to proceed at a reasonable rate. jetir.org |
Isolation and Purification Techniques for the Compound
Once the reaction is complete, a multi-step process is required to isolate and purify the this compound from the reaction mixture, which contains the product, unreacted starting materials, the catalyst, and byproducts like DCU.
Removal of Byproducts: In a Steglich esterification, the main byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in many organic solvents like dichloromethane and can be removed by filtration. researchgate.net
Aqueous Work-up: The filtrate is then typically subjected to an aqueous work-up. This involves washing the organic layer sequentially with dilute acid (e.g., 5% HCl) to remove any residual DMAP and base, followed by a wash with a weak base (e.g., 5% NaHCO₃ solution) to remove unreacted (4-methylphenoxy)acetic acid. iajpr.com A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic phase.
Drying and Solvent Removal: The washed organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and then filtered. iajpr.com The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield the crude ester.
Chromatography: For high purity, the crude product is often purified by column chromatography on silica gel. iajpr.com A solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), is used to elute the compound from the column, separating it from any remaining impurities. The progress of the separation is monitored by TLC.
Distillation: If the ester is thermally stable and has a sufficiently high boiling point, vacuum distillation can be an effective final purification step. weebly.com
The purity of the final product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 3 Methylphenyl 4 Methylphenoxy Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum of 3-methylphenyl (4-methylphenoxy)acetate is predicted to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.
Aromatic Protons: The eight protons on the two phenyl rings would appear in the aromatic region, typically between 6.8 and 7.5 ppm. The protons on the 4-methylphenoxy ring are expected to show an AA'BB' system, appearing as two doublets. The four protons on the 3-methylphenyl ring would present more complex splitting patterns (multiplets) due to their meta and ortho relationships.
Methylene Protons (-O-CH₂-C=O): A singlet corresponding to the two methylene protons of the acetate (B1210297) group is anticipated. Due to the electronegativity of the adjacent oxygen atoms, this peak would likely appear in the range of 4.6-4.8 ppm.
Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups are expected. The methyl group on the 3-methylphenyl ring would likely resonate around 2.3-2.4 ppm, while the methyl group on the 4-methylphenoxy ring would appear at a similar chemical shift, approximately 2.2-2.3 ppm.
Predicted ¹H NMR Data Table
| Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5-6.9 | m | 4H | 3-methylphenyl H |
| ~7.1 | d | 2H | 4-methylphenoxy H (ortho to -O-) |
| ~6.8 | d | 2H | 4-methylphenoxy H (ortho to -CH₃) |
| ~4.7 | s | 2H | -OCH₂- |
| ~2.35 | s | 3H | 3-methylphenyl -CH₃ |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on its structure, this compound is expected to show 13 distinct signals, as symmetry would make two pairs of aromatic carbons chemically equivalent.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of 168-172 ppm.
Aromatic Carbons: The twelve aromatic carbons would resonate in the 110-160 ppm region. The carbons bonded to oxygen (C-O) would be the most downfield in this region (around 150-155 ppm), while the others would appear at higher fields.
Methylene Carbon (-O-CH₂-C=O): The methylene carbon would be expected around 65-70 ppm.
Methyl Carbons (-CH₃): The two methyl carbons would be the most shielded, appearing furthest upfield at approximately 20-22 ppm.
Predicted ¹³C NMR Data Table
| Chemical Shift (ppm) (Predicted) | Assignment |
|---|---|
| ~169 | C=O |
| ~155 | Ar-C (C-O, 4-methylphenoxy) |
| ~150 | Ar-C (C-O, 3-methylphenyl) |
| ~140-115 | Ar-C (10 carbons) |
| ~66 | -OCH₂- |
| ~21 | -CH₃ (aromatic) |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons on the aromatic rings, confirming their relative positions. For instance, it would help delineate the spin systems within the 3-methylphenyl and 4-methylphenoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (from the ¹H NMR) to its attached carbon signal (from the ¹³C NMR), for example, confirming the assignments of the methyl and methylene groups and the protonated aromatic carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
Predicted IR Data Table
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl (-CH₃) |
| ~1760 | C=O stretch | Ester |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1250-1150 | C-O stretch | Ester and Ether |
The most prominent peak would be the strong C=O stretching band of the ester group around 1760 cm⁻¹. The presence of both aryl-O-alkyl ether and ester functionalities would be confirmed by strong C-O stretching bands in the fingerprint region (1250-1150 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.
Molecular Ion Peak: The molecular formula of this compound is C₁₆H₁₆O₃, giving it a molecular weight of 256.29 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 256.
Fragmentation Pattern: The molecular ion is expected to undergo characteristic fragmentation. Key fragment ions would likely arise from the cleavage of the ester and ether bonds.
Cleavage of the C-O bond between the 3-methylphenyl ring and the acetate group would generate a fragment corresponding to the 3-methylphenoxy cation at m/z = 107.
A prominent peak corresponding to the (4-methylphenoxy)acetyl cation [CH₃-C₆H₄-O-CH₂-CO]⁺ at m/z = 149 is also plausible.
Loss of the entire (4-methylphenoxy)acetate group could lead to a 3-methylphenyl cation at m/z = 91, which can rearrange to the stable tropylium ion.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.
The analysis would yield detailed information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-O, C-C) and angles, confirming the molecular geometry.
Conformation: The dihedral angles between the two aromatic rings and the ester group, revealing the molecule's preferred conformation in the solid state.
Crystal Packing: How the individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions like C-H···O hydrogen bonds or π-stacking between the aromatic rings.
Unit Cell Parameters: The dimensions (a, b, c, α, β, γ) and space group of the unit cell.
Without an actual crystal structure determination, specific values for these parameters cannot be provided. However, the technique remains the gold standard for unambiguous structural proof in the solid state.
Computational Chemistry and Molecular Modeling of 3 Methylphenyl 4 Methylphenoxy Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or an approximation of it) for a given molecular system.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. Functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly employed for this purpose, providing a balance between accuracy and computational cost. researchgate.netnih.gov
The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For 3-Methylphenyl (4-methylphenoxy)acetate, this would reveal the precise spatial orientation of the two phenyl rings relative to the central acetate (B1210297) linker.
Illustrative Data Table: Optimized Geometrical Parameters This table is an example of how data from a DFT geometry optimization would be presented.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.20 Å |
| C-O (ester) | ~1.35 Å | |
| O-C (ether) | ~1.37 Å | |
| Bond Angle | O=C-O | ~123° |
| C-O-C (ester) | ~117° | |
| Dihedral Angle | Phenyl Ring 1 - Ester Plane | Variable |
| Phenyl Ring 2 - Ether Plane | Variable |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net The energies of these orbitals and the Egap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, and electronegativity, which further characterize the molecule's reactive nature. scienceopen.com For this compound, the HOMO is expected to be localized on the electron-rich phenoxy group, while the LUMO may be distributed across the phenyl acetate portion.
Illustrative Data Table: Frontier Molecular Orbital Properties This table is an example of how data from an FMO analysis would be presented.
| Parameter | Energy (eV) |
| EHOMO | -6.5 eV |
| ELUMO | -1.5 eV |
| Energy Gap (Egap) | 5.0 eV |
| Global Reactivity Descriptors | Value |
| Chemical Hardness (η) | 2.5 eV |
| Chemical Softness (S) | 0.2 eV⁻¹ |
| Electronegativity (χ) | 4.0 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. scienceopen.com It plots the electrostatic potential onto the molecule's electron density surface, revealing the sites that are prone to electrophilic or nucleophilic attack.
The MEP map is color-coded:
Red: Regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, these would be centered on the carbonyl and ether oxygen atoms. researchgate.netresearchgate.net
Blue: Regions of most positive electrostatic potential, which are electron-deficient. These sites are attractive for nucleophiles. These would typically be located around the hydrogen atoms. scienceopen.comresearchgate.net
Green/Yellow: Regions of near-zero potential.
The MEP map provides a valuable visual guide to the molecule's reactivity, highlighting the distribution of charge and the location of its reactive centers. researchgate.net
Intermolecular Interactions and Crystal Packing Analysis
For a compound in the solid state, understanding how individual molecules interact and pack together is crucial. These interactions dictate the material's macroscopic properties.
Hirshfeld surface analysis is a graphical method used to explore intermolecular interactions within a crystal. researchgate.net The Hirshfeld surface is a boundary defined around a molecule in a crystal, separating it from its neighbors. By mapping properties like d_norm (normalized contact distance) onto this surface, one can visualize close intermolecular contacts. Red spots on the d_norm map indicate contacts that are shorter than the sum of the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov
The 2D fingerprint plot is derived from the Hirshfeld surface and quantifies the different types of intermolecular contacts. It provides a percentage contribution for each interaction type (e.g., H···H, C···H/H···C, O···H/H···O), offering a clear summary of the forces governing the crystal packing. nih.govresearchgate.net For an aromatic ester like the title compound, H···H, C···H, and O···H contacts are expected to be the most significant contributors to the crystal packing. nih.govresearchgate.net
Illustrative Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis This table is an example of how data from a Hirshfeld analysis would be presented.
| Interaction Type | Contribution (%) |
| H···H | 45.0% |
| C···H / H···C | 28.5% |
| O···H / H···O | 15.5% |
| C···C | 5.0% |
| Other | 6.0% |
Energy Frameworks Analysis for Dominant Interaction Energies
Energy frameworks analysis provides a quantitative insight into the strength of the intermolecular interactions within a crystal lattice. This method calculates the interaction energies between a central molecule and its surrounding neighbors. The total interaction energy is typically broken down into four components: electrostatic, polarization, dispersion, and repulsion. nih.govmdpi.com
The results are often visualized as a framework of cylinders connecting the centroids of interacting molecules, where the radius of the cylinder is proportional to the magnitude of the interaction energy. nih.gov This allows for the identification of the dominant forces stabilizing the crystal structure. For molecules with large aromatic systems, dispersion forces are often the most significant contributors to the total interaction energy, followed by electrostatic forces. nih.govmdpi.com
Illustrative Data Table: Interaction Energies from Energy Frameworks Analysis This table is an example of how data from an energy frameworks analysis would be presented. Energies are in kJ/mol.
| Molecule Pair | Electrostatic (Eele) | Dispersion (Edisp) | Repulsion (Erep) | Total (Etot) |
| Pair 1 (π-stacking) | -30.5 | -85.2 | 40.1 | -75.6 |
| Pair 2 (H-bonding) | -45.0 | -35.8 | 35.5 | -45.3 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its protein target.
The initial step in a molecular docking study involves the preparation of the ligand, in this case, this compound. The three-dimensional (3D) structure of the compound is generated and then optimized to its lowest energy conformation. This process often involves using computational chemistry software to add hydrogen atoms, assign partial charges, and define rotatable bonds. The resulting optimized structure represents the most stable conformation of the ligand and is used for the subsequent docking calculations.
The selection of an appropriate protein receptor is a critical step that dictates the biological context of the docking simulation. The choice of a protein target is typically guided by the therapeutic area of interest or known biological activities of structurally similar compounds. For a novel or uncharacterized compound like this compound, a panel of potential protein targets might be selected based on predictions from its structural features. These targets could include enzymes, receptors, or other proteins implicated in disease pathways. The 3D structure of the selected protein receptor is obtained from a public repository like the Protein Data Bank (PDB). Before docking, the protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site cavity.
As of the latest available data, specific molecular docking studies detailing the ligand preparation and protein receptor selection for this compound are not publicly documented. Research in this area would be required to identify relevant protein targets and prepare the ligand for simulation.
Once the ligand and protein receptor are prepared, the docking simulation is performed. The docking algorithm samples a large number of possible orientations of the ligand within the protein's binding site and scores each pose based on a scoring function. This scoring function estimates the binding affinity, often expressed in kcal/mol, which represents the strength of the interaction between the ligand and the protein. A more negative binding affinity value generally indicates a more stable and favorable interaction.
Following the prediction of the binding affinity, a detailed analysis of the interactions between the ligand and the protein is conducted. This analysis identifies the specific types of non-covalent interactions that stabilize the complex. Key interactions include:
Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen (acceptor) on the protein and ligand.
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water molecules from the binding site. The aromatic rings in this compound would be expected to participate significantly in hydrophobic interactions.
Van der Waals Forces: These are weak, short-range electrostatic attractions between atoms.
Pi-Pi Stacking: This involves attractive, noncovalent interactions between aromatic rings. The two phenyl rings in the ligand could potentially engage in pi-pi stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding site.
Pi-Alkyl Interactions: These are interactions between a pi system (like a phenyl ring) and an alkyl group.
A comprehensive analysis of these interactions provides a molecular basis for the observed binding affinity and can guide the rational design of more potent or selective analogs.
Structure Activity Relationship Sar Studies of 3 Methylphenyl 4 Methylphenoxy Acetate and Its Analogues
Systematic Structural Modifications of the Phenoxyacetate (B1228835) Moiety
The phenoxyacetate portion of the molecule, specifically the (4-methylphenoxy)acetate group, is a critical determinant of activity in many related compounds. Modifications to this part of the structure, including substituent changes on the phenyl ring and alterations to the acetate (B1210297) linker, have been shown to significantly impact biological effects.
Substituent Effects on the 4-Methylphenyl Ring
The nature and position of substituents on the phenoxy ring of phenoxyacetate derivatives are known to be crucial for their biological activity. In the context of related herbicidal compounds, the substitution pattern on this ring can dramatically alter efficacy and selectivity. For instance, in a series of O,O-dialkyl-1-phenoxyacetoxy-1-methylphosphonate analogues, the substituents on the phenoxy ring were found to significantly influence their herbicidal activity. researchgate.net
While the parent compound features a methyl group at the 4-position, the introduction of other substituents can modulate activity. For example, in a study of phenoxyacetic acid derivatives as selective COX-2 inhibitors, the presence of a bromine atom at the 4-position of the phenoxy ring led to a marked increase in inhibitory activity compared to unsubstituted analogues. nih.gov This suggests that both the electronic and steric properties of the substituent at this position are important.
The following table summarizes the effect of substituents on the phenoxy ring of analogous phenoxyacetate derivatives on their biological activity.
| Analogue Structure | Substituent on Phenoxy Ring | Observed Effect on Activity |
| Unsubstituted phenoxyacetic acid derivative | H | Baseline activity |
| 4-Bromophenoxyacetic acid derivative | 4-Br | Increased inhibitory efficacy nih.gov |
| 4-Chlorophenoxyacetic acid derivative | 4-Cl | Superior inhibitory effects in some series nih.gov |
| 4-Methylphenoxyacetic acid derivative | 4-Me | Variable, can enhance or have minimal effect depending on the target |
Modifications to the Acetate Linker (e.g., chain length variations)
In the broader class of aryloxyalkanoic acid herbicides, the length of the alkanoic acid chain is a key factor. For instance, increasing the chain length from acetic to propionic or butyric acid can alter the mode of action and selectivity of the herbicide. This is because the linker influences how the molecule interacts with its target protein.
In the context of other bioactive molecules, such as PROTACs (PROteolysis TArgeting Chimeras), the linker's composition (e.g., alkyl vs. polyethylene (B3416737) glycol) can significantly affect the molecule's physicochemical properties, cell permeability, and ultimately its degradation-inducing activity. chimia.ch While not directly studying phenoxyacetates, these findings underscore the principle that the linker is a critical and tunable element for optimizing biological function.
Systematic Structural Modifications of the 3-Methylphenyl Moiety
The 3-methylphenyl ester component of the molecule provides another avenue for structural modification to probe and optimize biological activity. Changes to the substituent on this ring or replacement of the entire ring system can lead to significant variations in efficacy.
Substituent Effects on the 3-Methylphenyl Ring (e.g., positional isomers, different alkyl groups)
The substitution pattern on the phenyl ester ring is a critical factor influencing the biological activity of phenoxyacetate derivatives. The position and nature of the alkyl group can affect the molecule's binding affinity to its target and its metabolic stability.
In studies of substituted phenyl benzoates, the electronic effects of substituents on both the benzoyl and phenyl rings were found to influence the properties of the carbonyl group in the ester linkage. frontiersin.org Electron-withdrawing groups on one ring were observed to decrease the sensitivity of the carbonyl group to substituent changes on the other ring. frontiersin.org This indicates a cross-interaction between the two aromatic rings that is mediated by the ester group.
For the parent compound, the methyl group is at the meta-position (3-position). Moving this methyl group to the ortho- or para-position would create positional isomers with potentially different biological activities due to altered steric and electronic profiles. Replacing the methyl group with other alkyl groups (e.g., ethyl, isopropyl, tert-butyl) would systematically vary the steric bulk, which could impact how the molecule fits into a binding pocket.
Replacement of the 3-Methylphenyl Ester Component with Other Aromatic or Heteroaromatic Systems
A common strategy in drug and pesticide discovery is the bioisosteric replacement of a phenyl ring with other aromatic or heteroaromatic systems to improve potency, selectivity, or pharmacokinetic properties. researchgate.netresearchgate.net Replacing the 3-methylphenyl group in the parent compound with other ring systems could lead to analogues with improved or different biological activities.
Examples of potential bioisosteric replacements for a phenyl ring include:
Pyridyl rings: The introduction of a nitrogen atom into the aromatic ring can alter the electronic distribution and provide a site for hydrogen bonding, which could enhance binding to a target protein.
Thienyl rings: This five-membered heterocyclic ring can mimic a phenyl ring in some contexts and may offer different metabolic profiles.
Other substituted phenyl rings: Introducing different or additional substituents on the phenyl ester ring can fine-tune the electronic and steric properties of the molecule.
The following table illustrates potential bioisosteric replacements for the 3-methylphenyl ester component.
| Original Moiety | Potential Bioisosteric Replacement | Potential Impact |
| 3-Methylphenyl | Pyridyl | Altered electronics, potential for H-bonding |
| 3-Methylphenyl | Thienyl | Different metabolic profile, altered sterics |
| 3-Methylphenyl | Naphthyl | Increased size and hydrophobicity |
| 3-Methylphenyl | 3,5-Dimethylphenyl | Increased steric bulk, altered electronics |
Correlations between Structural Features and Mechanistic Activities
The systematic structural modifications discussed above allow for the development of quantitative structure-activity relationships (QSAR), which mathematically correlate structural features with biological activity. mst.dknih.gov These models can help to predict the activity of novel compounds and guide the design of more potent analogues.
For phenoxyacetic acid derivatives and related compounds, several key structural features have been correlated with their mechanistic activities:
Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of substituents on both phenyl rings can significantly influence the molecule's interaction with its biological target. For instance, in some series of phenoxyacetate herbicides, the presence of electron-withdrawing groups at specific positions on the phenoxy ring enhances activity.
Steric Factors: The size and shape of the molecule, dictated by the substituents and the linker, are critical for fitting into the active site of a target enzyme or receptor. The position and size of alkyl groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance that reduces activity.
Chirality: For analogues that contain a chiral center, the stereochemistry can have a profound impact on biological activity. In a study of optically active α-(substituted phenoxyacetoxy)(substituted phenyl)methylphosphonates, the (S)-enantiomer of one compound was found to be significantly more active than the (R)-enantiomer, demonstrating chiral selectivity in its inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies on phenoxyacetate and diphenyl ether herbicides, classes to which 3-Methylphenyl (4-methylphenoxy)acetate belongs, have been conducted to understand the structural requirements for their biological activity, which often involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). ingentaconnect.com These studies typically involve the generation of various molecular descriptors and the application of statistical methods to build predictive models.
Research Findings from Analogue Studies
For instance, QSAR studies on a series of diphenyl ether herbicides have successfully used Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression to model their inhibitory activity against the PPO enzyme. ingentaconnect.com These models revealed that a combination of 2D and 3D descriptors, which account for electronic, steric, and hydrophobic properties, can effectively predict the herbicidal potency. The high correlation coefficients obtained in these studies underscore the predictive power of the developed models. ingentaconnect.com
In a study on various phenoxyacetic acid derivatives, QSAR models were developed to predict their biological properties, including their potential for hemolysis. mdpi.com This research highlighted the importance of molecular descriptors such as molar mass, the number of hydrogen bond acceptors (HBA), and lipophilicity in determining the biological effects of these compounds. mdpi.com
Furthermore, 3D-QSAR approaches like CoMFA and CoMSIA have been applied to various classes of herbicides to provide a more detailed, three-dimensional understanding of the structure-activity relationships. These methods generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely lead to an increase or decrease in biological activity. While specific CoMFA and CoMSIA data for this compound analogues are not publicly detailed, the general principles of these analyses are highly relevant. They typically involve aligning a set of molecules and calculating the interaction energies with a probe atom at various grid points to generate the fields. nih.gov
Data from a QSAR Study of Phenoxyacetamide Derivatives
To illustrate the practical application of QSAR, data from a study on 2-phenoxyacetamide (B1293517) derivatives as selective MAO-B inhibitors is presented below. Although the biological target is different, the structural similarity to phenoxyacetates makes this a relevant example of the QSAR approach. researchgate.net The study developed a 2D-QSAR model to predict the inhibitory activity (pIC50) of a series of compounds.
The following table includes a subset of the compounds from the training and test sets used in the study, along with their experimental and predicted biological activities.
| Compound ID | Structure | Experimental pIC50 | Predicted pIC50 |
| 1 | 5.89 | 5.85 | |
| 2 | 6.15 | 6.21 | |
| 3 | 5.44 | 5.39 | |
| 4 | 5.72 | 5.70 | |
| 5 | 5.96 | 5.99 | |
| 6 | 5.52 | 5.55 | |
| 7 | 5.30 | 5.28 | |
| 8 | 5.60 | 5.65 | |
| 9 | 5.74 | 5.71 |
The QSAR model developed in this study demonstrated good predictive ability, as indicated by the close correlation between the experimental and predicted pIC50 values for both the training and test set compounds. researchgate.net The statistical parameters of the model, such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), would typically be reported to validate the robustness and predictive power of the model.
The molecular descriptors used in such a 2D-QSAR model often include constitutional, topological, geometrical, and electronic parameters. For the phenoxyacetamide derivatives, the study identified the principal moments of inertia (PMI-Y and PMI-Z) as significant descriptors in the final QSAR equation. researchgate.net
The following table lists some of the molecular descriptors that are commonly employed in QSAR studies of related compounds.
| Descriptor Type | Examples |
| Constitutional | Molecular Weight (MW), Number of Rotatable Bonds (NRB) |
| Topological | Topological Polar Surface Area (TPSA) |
| Electronic | Polarizability (α), Sum of Hydrogen Bond Donors (HBD), Sum of Hydrogen Bond Acceptors (HBA) |
| Physicochemical | Acid Dissociation Constant (pKa), Octanol-Water Partition Coefficient (log P) |
These descriptors quantify different aspects of the molecular structure that can influence its interaction with a biological target. For example, lipophilicity (log P) is often crucial for membrane penetration, while electronic descriptors can govern binding interactions. mdpi.commdpi.com
Metabolic Transformations and Environmental Fate of 3 Methylphenyl 4 Methylphenoxy Acetate
In Vitro and Preclinical In Vivo Metabolic Pathway Elucidation
No specific studies were identified that investigated the metabolic pathways of 3-Methylphenyl (4-methylphenoxy)acetate in either in vitro systems or in vivo preclinical models. As a result, there is no available information on the following:
Environmental Degradation Pathways
Similarly, a thorough search yielded no specific studies on the environmental breakdown of this compound.
Biodegradation in Soil and Water SystemsThere is no available research on the biodegradation of this compound in terrestrial or aquatic environments. Information regarding the microorganisms involved, the degradation pathways, and the half-life of the compound in these systems is absent from the scientific record.
Due to the absence of specific research on this compound, the creation of detailed research findings and data tables as requested is not feasible.
No Information Found for this compound
Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the metabolic transformations and environmental fate of the chemical compound this compound.
Extensive queries seeking data on the photodegradation processes, hydrolytic degradation, and sorption and desorption dynamics of this specific compound did not yield any relevant research findings, data tables, or detailed studies.
General information on related classes of compounds, such as aromatic carboxylesters, suggests that the hydrolysis of such esters can be a challenging process. nih.gov However, this information is not specific to this compound and does not provide the detailed, compound-specific data necessary to fulfill the requested article outline.
It is concluded that the environmental behavior of this compound has not been a subject of published research, or such research is not publicly accessible. Therefore, the generation of a scientifically accurate and detailed article on its environmental fate, as per the requested structure, is not possible at this time.
Based on the conducted research, there is currently insufficient publicly available scientific literature specifically detailing the compound This compound . The search results did not yield information directly pertaining to its synthesis, chemical properties, or specific applications as a building block, in functional materials, or in supramolecular chemistry.
The information retrieved relates to similar but distinct molecules, such as (3-methylphenoxy)acetic acid, (4-methylphenoxy)acetic acid, and various other phenyl acetates. These related compounds are noted for their roles as building blocks in organic synthesis and their potential incorporation into larger molecular structures. However, extrapolating these findings to "this compound" without direct evidence would be scientifically inaccurate and violate the strict adherence to the subject compound as per the instructions.
Due to the absence of specific data for "this compound" in the provided search results, it is not possible to generate the requested article with the required level of scientific accuracy and detail for each section of the outline. Further research would be necessary to characterize this specific compound and explore its potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
